molecular formula C17H14BrN3O2 B11299952 2-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

2-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

Cat. No.: B11299952
M. Wt: 372.2 g/mol
InChI Key: WVRITMNQNGLNQP-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is a synthetic organic compound with a complex structure. It contains a bromine atom, a benzamide group, and an oxadiazole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide typically involves multiple steps.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the benzamide group can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H14BrN3O2

Molecular Weight

372.2 g/mol

IUPAC Name

2-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

InChI

InChI=1S/C17H14BrN3O2/c18-14-9-5-4-8-13(14)17(22)19-11-10-15-20-16(21-23-15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22)

InChI Key

WVRITMNQNGLNQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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